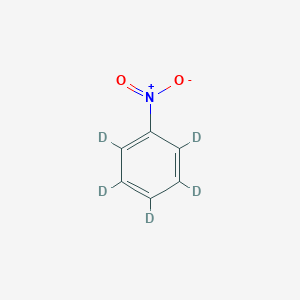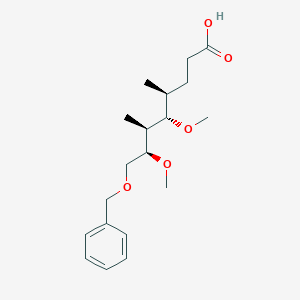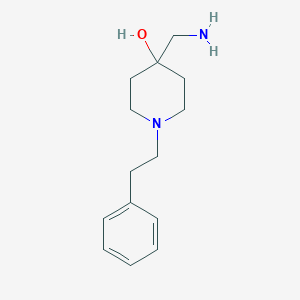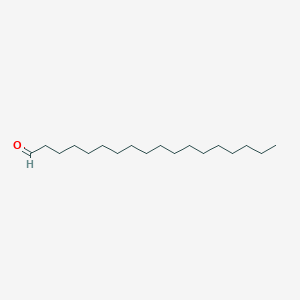
硝基苯-d5
描述
It has the molecular formula C6D5NO2 and a molecular weight of 128.14 g/mol . This compound is characterized by the substitution of five hydrogen atoms in nitrobenzene with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Nitrobenzene-d5 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Isotope Labeling: It is used in studies involving isotope effects and reaction mechanisms, providing insights into the behavior of deuterated compounds.
Chemical Synthesis: Nitrobenzene-d5 is employed in the synthesis of deuterated pharmaceuticals and other organic compounds, enhancing the understanding of reaction pathways and kinetics.
作用机制
Target of Action
Nitrobenzene-d5, also known as pentadeuteronitrobenzene, is an organic compound with the empirical formula C6D5NO2
Biochemical Pathways
Nitrobenzene-d5 likely participates in similar biochemical pathways as nitrobenzene. Bacteria have been shown to degrade nitrobenzene via two principal strategies: the 2,4-dinitrotoluene (2,4-DNT) pathway and the nitrobenzene pathway . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission. The nitrobenzene pathway involves the reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Pharmacokinetics
The compound’s molecular weight (1281402) and its physical properties such as boiling point (88 °C/12 mmHg) and density (1253 g/mL at 25 °C) could influence its bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
Nitrobenzene-d5 is typically synthesized through the nitration of benzene-d5. The process involves the reaction of benzene-d5 with a mixture of concentrated sulfuric acid and concentrated nitric acid, commonly referred to as mixed acid . The reaction is highly exothermic and must be carefully controlled to avoid hazards. The general reaction is as follows:
C6D6+HNO3→C6D5NO2+H2O
The reaction mixture is heated to around 60°C, and the nitrobenzene-d5 is separated and purified through distillation and washing with dilute sodium carbonate solution to remove acidic impurities .
Industrial Production Methods
Industrial production of nitrobenzene-d5 follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques and continuous monitoring of reaction parameters are essential to maintain safety and efficiency in industrial settings .
化学反应分析
Types of Reactions
Electrophilic Substitution: The nitro group in nitrobenzene-d5 is a strong electron-withdrawing group, making the compound less reactive towards electrophilic substitution.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid, or catalytic hydrogenation with nickel or platinum.
Electrophilic Substitution: Concentrated sulfuric acid, nitric acid, and halogens.
Major Products
Reduction: Aniline-d5.
Electrophilic Substitution: Meta-substituted nitrobenzene derivatives.
相似化合物的比较
Similar Compounds
Nitrobenzene: The non-deuterated form of nitrobenzene, with the molecular formula C6H5NO2.
Aniline-d5: The deuterated form of aniline, used in similar applications as nitrobenzene-d5.
Benzene-d5: The deuterated form of benzene, used as a solvent in NMR spectroscopy.
Uniqueness
Nitrobenzene-d5 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The presence of deuterium atoms provides distinct advantages in terms of signal clarity and the ability to study reaction mechanisms in greater detail .
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049690 | |
| Record name | Nitrobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Nitrobenzene-d5 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4165-60-0 | |
| Record name | Nitrobenzene-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitro(2H5)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitro(2H5)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nitrobenzene-d5?
A1: Nitrobenzene-d5 has a molecular formula of C6D5NO2 and a molecular weight of 128.13 g/mol.
Q2: Why is nitrobenzene-d5 used as a solvent in NMR studies?
A2: The deuterium atoms in nitrobenzene-d5 provide a distinct NMR signal, simplifying spectral interpretation by minimizing interference from solvent signals. [, , , , , , , , ]
Q3: How does the deuteration in nitrobenzene-d5 influence its properties compared to nitrobenzene?
A3: Deuteration leads to a slightly higher density and boiling point for nitrobenzene-d5. Additionally, it impacts vibrational frequencies, as observed in spectroscopic studies. [, , ]
Q4: How does nitrobenzene-d5 interact with p-tert-butylcalixarene?
A4: Nitrobenzene-d5 acts as a guest molecule, forming inclusion complexes with p-tert-butylcalixarene. The inclusion process and guest dynamics within the host cavity have been investigated using various NMR techniques. [, ]
Q5: What unique behavior does nitrobenzene-d5 exhibit as a guest molecule in p-tert-butylcalixarene compared to other guests?
A5: Unlike many guest molecules that align with the host's symmetry axis, nitrobenzene-d5 induces a symmetry-reducing distortion in the p-tert-butylcalixarene structure. This distortion impacts host-guest interactions and guest dynamics.
Q6: Can the interaction between nitrobenzene-d5 and p-tert-butylcalixarene be modulated?
A6: Yes, introducing a second guest molecule, like propane, can alter the host-guest interaction dynamics. In sufficient quantities, propane induces alignment of the nitrobenzene-d5 molecule with the host's symmetry axis.
Q7: How is nitrobenzene-d5 employed in kinetic isotope effect studies?
A7: Nitrobenzene-d5 is used to study the kinetic isotope effect, helping determine the rate-determining step in reactions where a C-H or C-D bond breaking event is suspected. [, ]
Q8: What information does the kinetic isotope effect provide about a reaction mechanism?
A8: A significant kinetic isotope effect, observed when comparing reaction rates with nitrobenzene-d5 and nitrobenzene, indicates that the breaking of the C-H/C-D bond is involved in the rate-determining step of the reaction. [, ]
Q9: How is nitrobenzene-d5 used in mass spectrometry?
A9: Nitrobenzene-d5's unique mass, due to deuterium, facilitates the resolution of isobaric ions in mass spectrometry. This allows researchers to differentiate between ions with the same nominal mass but different elemental compositions.
Q10: How is nitrobenzene-d5 used in analytical method validation?
A10: Nitrobenzene-d5 serves as an internal standard in analytical techniques like NMR and mass spectrometry. Its known concentration and distinct signal help quantify other analytes and ensure the accuracy and precision of the analytical method. [, , , , , , , , ]
Q11: How is nitrobenzene-d5 used in studies of molecular liquids in confined geometries?
A11: Researchers employ deuteron NMR to investigate the reorientational dynamics of nitrobenzene-d5 confined within porous silica glasses. These studies shed light on how confinement affects molecular motion in liquids.
Q12: What is the role of nitrobenzene-d5 in studying hydrogen bonding?
A12: Nitrobenzene-d5 acts as a solvent with weak hydrogen bond accepting abilities, aiding in the investigation of torsional barriers in molecules capable of intramolecular hydrogen bonding.
Q13: What role does nitrobenzene-d5 play in the study of crown ether complexes?
A13: Nitrobenzene-d5 serves as a solvent for studying the interaction of crown ethers with alkali and alkaline earth metal salts. Researchers use NMR to analyze shifts in the nitrobenzene-d5 and water signals, providing insights into complex formation and stoichiometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















